
D-Valine, N-(phenoxycarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, N-(phenoxycarbonyl)-: is a derivative of D-valine, an important organic chiral source. This compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(phenoxycarbonyl)- can be achieved through the N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate. This reaction is typically carried out at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine . The process involves the elimination of phenol and carbon dioxide, resulting in the formation of the desired compound.
Industrial Production Methods: Microbial preparation of D-valine is a promising approach due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Analyse Chemischer Reaktionen
Types of Reactions: D-Valine, N-(phenoxycarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Valine, N-(phenoxycarbonyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study protein synthesis and enzyme activity. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Its derivatives have shown activity in clinical use, such as penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy .
Industry: In the industrial sector, this compound is used in the production of agricultural pesticides and semi-synthetic veterinary antibiotics. It is also employed in cell culture for selectively inhibiting fibroblast proliferation .
Wirkmechanismus
The mechanism of action of D-Valine, N-(phenoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-(Phenoxycarbonyl)-L-valine methyl ester
- N-Carbamyl-D-Valine
- Valinomycin
Comparison: D-Valine, N-(phenoxycarbonyl)- is unique due to its specific structure and reactivity. Compared to N-(Phenoxycarbonyl)-L-valine methyl ester, it has different stereochemistry, which affects its biological activity. N-Carbamyl-D-Valine shares some similarities in terms of chemical structure but differs in its applications and mechanism of action . Valinomycin, on the other hand, is a cyclic peptide with distinct properties and uses in ion transport .
Conclusion
D-Valine, N-(phenoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in scientific research, medicine, and industry
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
InChI-Schlüssel |
HVJMEAOTIUMIBJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


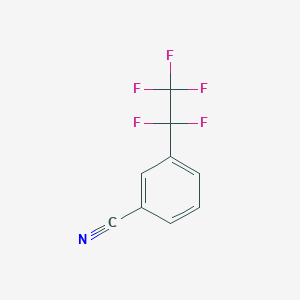


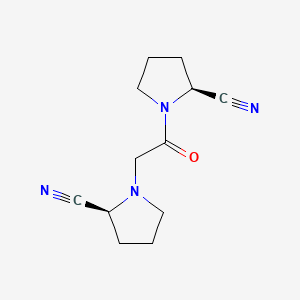
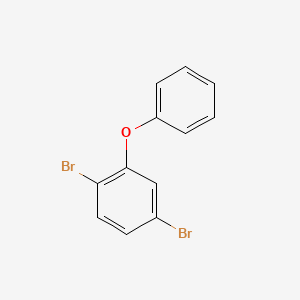
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
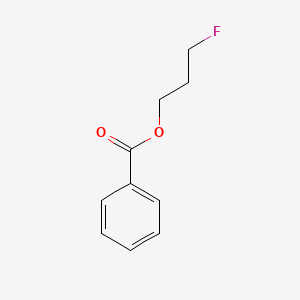

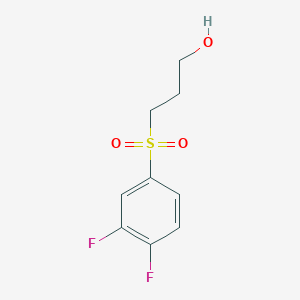
![{1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12084002.png)


![7-[3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12084011.png)
